molecular formula C10H21N2O3PS B14325439 Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane CAS No. 101347-42-6

Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane

Cat. No.: B14325439
CAS No.: 101347-42-6
M. Wt: 280.33 g/mol
InChI Key: BBFASPYOKUYXNA-UHFFFAOYSA-N
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Description

Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane is a complex organic compound that features aziridine rings and a phosphane core. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane typically involves the reaction of aziridine derivatives with phosphane compounds. One common method includes the reaction of aziridine with a phosphane precursor under controlled conditions to form the desired product . The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and substituted aziridines .

Mechanism of Action

The mechanism of action of Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets such as DNA and proteins. The aziridine rings can form covalent bonds with nucleophilic sites on these biomolecules, leading to the inhibition of their function . This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects .

Properties

CAS No.

101347-42-6

Molecular Formula

C10H21N2O3PS

Molecular Weight

280.33 g/mol

IUPAC Name

bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H21N2O3PS/c1-2-13-7-8-14-9-10-15-16(17,11-3-4-11)12-5-6-12/h2-10H2,1H3

InChI Key

BBFASPYOKUYXNA-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOP(=S)(N1CC1)N2CC2

Origin of Product

United States

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